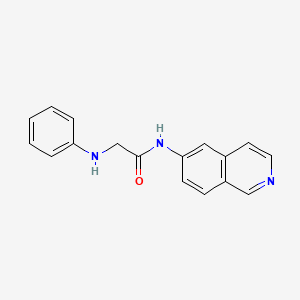

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide

Description

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide is a synthetic acetamide derivative characterized by an isoquinoline moiety linked to a phenylamino-acetamide backbone. The isoquinoline group may enhance binding to hydrophobic pockets in biological targets, while the phenylamino-acetamide chain offers flexibility for functional group modifications to optimize pharmacokinetics .

Properties

CAS No. |

920513-49-1 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

2-anilino-N-isoquinolin-6-ylacetamide |

InChI |

InChI=1S/C17H15N3O/c21-17(12-19-15-4-2-1-3-5-15)20-16-7-6-14-11-18-9-8-13(14)10-16/h1-11,19H,12H2,(H,20,21) |

InChI Key |

QYTXEBBEWCTKMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated solvents such as chloroform or dichloromethane.

Major Products Formed

Oxidation: Formation of N-(Isoquinolin-6-YL)-2-(phenylamino)acetic acid.

Reduction: Formation of N-(Isoquinolin-6-YL)-2-(phenylamino)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Phenylamino-Acetamide Derivatives

N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Structure: Features a morpholinosulfonyl group on the phenyl ring. Properties: Higher solubility due to the polar sulfonyl group; melting points range from 145–160°C. NMR data (δ 7.8–8.2 ppm for aromatic protons) suggest strong electron-withdrawing effects from the sulfonyl group .

UCM765 and UCM924 Structure: N-(Anilinoethyl)amides with methoxy/bromo-fluorophenyl substitutions. Properties: Improved metabolic stability (UCM924) via halogenation, reducing oxidative degradation. LogP values suggest moderate lipophilicity . Activity: MT2-selective partial agonists with sleep-inducing and anxiolytic effects in rodents .

Heterocyclic Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Structure: Benzothiazole core with trifluoromethyl and phenyl groups. Properties: Enhanced metabolic stability due to fluorine’s electron-withdrawing effects; melting points >200°C . Activity: Potential kinase inhibition, similar to isoquinoline-containing compounds, but with distinct selectivity profiles .

2-((4-Amino-6-oxopyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) Structure: Thioether-linked pyrimidine and thiazole groups. Properties: Increased polarity from the thioether and pyrimidine moieties; synthesized via alkylation reactions (86% yield) . Activity: Antiproliferative effects via nucleotide analog mechanisms .

Physicochemical and Pharmacokinetic Comparison

*Predicted using analogous structures.

Biological Activity

N-(Isoquinolin-6-YL)-2-(phenylamino)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of isoquinoline and phenylamine moieties. The structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Adenocarcinoma | 12.5 | Induction of apoptosis |

| Breast Ductal Carcinoma | 10.0 | Cell cycle arrest |

| Chronic Myelogenous Leukemia | 15.0 | Apoptosis via caspase activation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

The compound's mechanism against bacteria involves disrupting cell wall synthesis and inhibiting protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S transition.

- Antimicrobial Action : It disrupts bacterial cell walls and inhibits critical enzymes involved in bacterial growth.

Case Study 1: Antitumor Efficacy in Vivo

A recent study investigated the in vivo efficacy of this compound using xenograft models of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, suggesting potent antitumor effects.

Case Study 2: Safety Profile Assessment

In a safety assessment involving animal models, this compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses. This indicates its potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.